4-(Trifluoromethyl)phenylhydrazine
Overview
Description
4-(Trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H7F3N2 and a molecular weight of 176.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. It is commonly used as a reagent in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Scientific Research Applications
4-(Trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research:
Safety and Hazards
“4-(Trifluoromethyl)phenylhydrazine” is classified as a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin, eyes, or clothing. Use only under a chemical fume hood .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)phenylhydrazine is a phenylhydrazine-based reductant . It primarily targets the process of reduction and functionalization of graphene oxide .
Mode of Action
The compound interacts with graphene oxide in a one-step reduction and functionalization process . The presence of fluorine atoms in the compound plays a crucial role in this interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction and functionalization of graphene oxide
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the reduced and functionalized form of graphene oxide . This process is crucial in the synthesis of materials like 2-iodo-9-trifluoromethyl-paullone .
Action Environment
The compound should be stored at 2-8°C and is incompatible with oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also important to ensure adequate ventilation when handling the compound to avoid inhalation .
Preparation Methods
The synthesis of 4-(Trifluoromethyl)phenylhydrazine typically involves the reaction of phenylhydrazine with a trifluoromethyl compound . One common method includes the following steps:
Reaction with Trifluoromethyl Iodide: Phenylhydrazine is reacted with trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-(Trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Major Products: Major products include azobenzenes, nitroso compounds, and substituted phenyl derivatives.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylhydrazine can be compared with other similar compounds such as:
Phenylhydrazine: Lacks the trifluoromethyl group, making it less reactive and less stable.
4-Fluorophenylhydrazine: Contains a single fluorine atom instead of a trifluoromethyl group, resulting in different reactivity and applications.
4-Methoxyphenylhydrazine: Contains a methoxy group, which imparts different electronic properties and reactivity compared to the trifluoromethyl group
The uniqueness of this compound lies in its trifluoromethyl group, which significantly enhances its reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNLGTYGKCMLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190277 | |
Record name | 4-(Trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-90-1 | |
Record name | 4-Trifluoromethylphenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(Trifluoromethyl)phenylhydrazine in the context of the provided research?
A1: this compound is primarily used as a derivatizing agent for the analysis of carbonyl groups in various materials, particularly in bio-oils [, , ] and plasma-treated polymer surfaces [, ].
Q2: How does this compound interact with carbonyl groups, and how is this interaction detected?
A2: this compound reacts with aldehydes and ketones to form hydrazones [, , ]. This reaction introduces a fluorine atom into the molecule, enabling detection and quantification using 19F NMR spectroscopy [, , ].
Q3: What advantages does 19F NMR spectroscopy offer for quantifying carbonyl groups after derivatization with this compound?
A3: Compared to traditional methods like oximation, 19F NMR spectroscopy, following derivatization with this compound, offers greater efficiency and comparable reliability. It requires a shorter analysis time (24 hours vs. 48 hours) and involves fewer steps [].
Q4: Can you provide an example of how this compound was used to analyze the surface chemistry of modified polymers?
A4: Researchers studying the effects of plasma treatment on polyethylene (PE) surfaces used this compound to identify the presence of imines. The reaction of the hydrazine with imines introduced fluorine to the surface, which was then quantified using XPS spectroscopy [, ].
Q5: Beyond bio-oils and polymers, are there other potential applications for this compound in chemical analysis?
A5: The research highlights the use of this compound for analyzing lignin and humins, byproducts of biorefining processes []. The ability to quantify carbonyl groups in these complex polymers suggests potential applications in characterizing other biomass-derived materials.
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